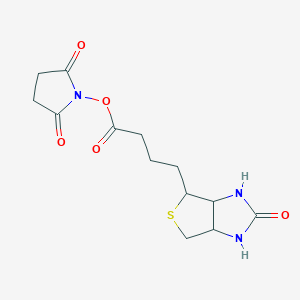

Biotin NHS ester

Description

Significance of Biotinylation in Contemporary Biomolecular Sciences

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, holds significant importance in modern biomolecular sciences. creative-diagnostics.comcreative-proteomics.com This technique leverages the exceptionally strong non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which is among the strongest known protein-ligand interactions (dissociation constant (Kd) typically around 10⁻¹⁴ M). creative-diagnostics.comthermofisher.com This high affinity allows for the efficient capture, detection, and purification of biotinylated molecules from complex biological samples. ontosight.aicreative-diagnostics.com

The small size of the biotin molecule is advantageous as it generally minimizes interference with the biological function of the modified molecule. creative-diagnostics.comthermofisher.com Biotinylation can be achieved through chemical or enzymatic methods. creative-diagnostics.comcreative-proteomics.com Chemical biotinylation often utilizes reactive esters, such as NHS esters, that target specific functional groups on biomolecules. creative-diagnostics.comthermofisher.com

Applications of biotinylation in biomolecular sciences are diverse and include:

Affinity Purification: Isolation and enrichment of biotinylated proteins, nucleic acids, or other molecules using streptavidin- or avidin-coated matrices. ontosight.aicreative-diagnostics.com2bscientific.com

Detection and Quantification: Use in various assays like Western blotting, ELISA, and immunoprecipitation, where biotinylated antibodies or probes enhance sensitivity and specificity. ontosight.aiontosight.aicreative-diagnostics.com2bscientific.comlumiprobe.com

Cell Surface Labeling: Selective labeling of proteins on the cell surface to study dynamics, trafficking, and interactions. ontosight.aiontosight.aicreative-diagnostics.com

Microarray and Biosensor Technologies: Utilization of the biotin-streptavidin interaction for immobilization and detection of biomolecules. ontosight.ai

Molecular Imaging: Conjugation of biotinylated probes with imaging agents. creative-diagnostics.com

Studying Protein Interactions: Investigation of protein-protein or protein-ligand interactions through techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) using immobilized biotinylated proteins. 2bscientific.com

Research findings have demonstrated the utility of biotinylation in various contexts, including studies on histone modifications, although the abundance of biotinylated histones can be low. nih.govmdpi.com Studies have also focused on optimizing biotinylation efficiency and identifying specific labeling sites on proteins using techniques like LC-MS. tandfonline.com

The N-Hydroxysuccinimide Ester Moiety in Bioconjugation Chemistry

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group widely employed in bioconjugation chemistry for the modification of biomolecules, particularly through reaction with primary amines. ontosight.aiglenresearch.comthermofisher.comlumiprobe.comlumiprobe.com NHS esters are typically formed by activating a carboxylic acid group with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. wikipedia.orgthermofisher.com

The reactivity of NHS esters stems from the leaving group ability of the N-hydroxysuccinimide moiety. glenresearch.com In the presence of primary amines, the amine group performs a nucleophilic attack on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.comthermofisher.com This reaction is most efficient in slightly alkaline aqueous buffers, typically within the pH range of 7.2 to 9.0. glenresearch.comthermofisher.comlumiprobe.comthermofisher.comlumiprobe.comwindows.net At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester competes with the amine reaction, reducing labeling efficiency. lumiprobe.comthermofisher.comlumiprobe.comwindows.net

NHS esters are particularly suitable for labeling biomolecules in aqueous environments, although they are sensitive to hydrolysis. glenresearch.comlumiprobe.comlumiprobe.comthermofisher.com To minimize hydrolysis, reactions are often performed in non-nucleophilic buffers, and the NHS ester is typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. glenresearch.comthermofisher.comlumiprobe.comlumiprobe.comwindows.netabberior.rocks The stability of NHS esters can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles like water. glenresearch.comlumiprobe.comthermofisher.com

While primary amines (specifically the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins) are the primary targets for NHS ester reactions, studies have shown that NHS esters can also react with other nucleophilic amino acids, including serine, threonine, and tyrosine, although the resulting bonds may be less stable. glenresearch.comnih.gov

The NHS ester moiety is a versatile tool for introducing various labels, including fluorescent dyes, crosslinkers, and affinity tags like biotin, onto biomolecules. thermofisher.comlumiprobe.comlumiprobe.com The ability to form stable amide bonds with primary amines makes NHS esters indispensable in the preparation of bioconjugates for a wide range of research and diagnostic applications. ontosight.aiglenresearch.comthermofisher.comlumiprobe.comlumiprobe.com

Table 1: Properties of Biotin NHS Ester and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | CAS Number | Primary Reactive Group |

| This compound | C₁₄H₁₉N₃O₅S | 341.38 cfplus.czbroadpharm.com | 154731417 nih.gov | 35013-72-0 cfplus.czbroadpharm.comfishersci.com | NHS ester |

| Biotin | C₁₀H₁₆N₂O₃S | 244.31 dsmz.de | 171548 dsmz.deciteab.comnih.govflybase.org | 58-85-5 dsmz.de | Carboxylic Acid |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 fishersci.ca | 80170 wikipedia.orgfishersci.canih.govuni.lufishersci.ca | 6066-82-6 fishersci.canih.gov | Hydroxyl |

Table 2: Optimal Conditions for NHS Ester Reactions

| Parameter | Optimal Range / Condition | Notes | Source |

| pH | 7.2 - 9.0 (optimal 8.3-8.5) | Avoid low pH (amine protonation) and high pH (hydrolysis). lumiprobe.comthermofisher.comlumiprobe.comwindows.net | thermofisher.comlumiprobe.comthermofisher.comlumiprobe.comwindows.net |

| Solvent | Aqueous buffer | Water-miscible organic solvents (DMF, DMSO) for dissolving NHS ester. glenresearch.comlumiprobe.comlumiprobe.comwindows.net | glenresearch.comthermofisher.comlumiprobe.comlumiprobe.comwindows.net |

| Buffer Type | Non-nucleophilic | Phosphate, carbonate-bicarbonate, HEPES, borate. Avoid Tris. lumiprobe.comthermofisher.comlumiprobe.comwindows.net | lumiprobe.comthermofisher.comlumiprobe.comwindows.net |

| Reaction Time | 0.5 - 4 hours | Can vary depending on protein concentration and desired labeling degree. thermofisher.comglenresearch.com | thermofisher.comglenresearch.com |

| Temperature | Room temperature or 4°C | Hydrolysis is slower at lower temperatures. thermofisher.com | thermofisher.comwindows.net |

Table 3: Examples of Research Findings Using Biotinylation (General)

| Research Area | Key Finding / Application | Source |

| Histone Modifications | Biotinylation is a natural, albeit rare, modification of human histones H3 and H4, potentially involved in gene regulation. | nih.govmdpi.com |

| Protein Labeling Efficiency | LC-MS studies can evaluate biotinylation efficiency and identify primary labeling sites (e.g., lysine residues). tandfonline.com | tandfonline.com |

| Protein Interaction Studies | Biotinylated proteins used in SPR and BLI to study binding kinetics and affinities. 2bscientific.com | 2bscientific.com |

| Cell Surface Studies | Biotinylation with membrane-impermeable reagents allows selective labeling of cell surface proteins. creative-diagnostics.comthermofisher.com | creative-diagnostics.comthermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c17-9-4-5-10(18)16(9)21-11(19)3-1-2-8-12-7(6-22-8)14-13(20)15-12/h7-8,12H,1-6H2,(H2,14,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSUXGJVGCMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Foundations of Biotin Nhs Ester Bioconjugation

Amine-Reactive Chemistry of N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide esters are highly reactive functional groups commonly employed in the activation of carboxylate molecules for subsequent conjugation. thermofisher.com They are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a carbodiimide (B86325) coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). thermofisher.comwikipedia.orgthermofisher.com The resulting NHS ester is considered a "leaving group" that is readily displaced by suitable nucleophiles. glenresearch.com

Reaction with Primary Amine Functional Groups

The primary reaction mechanism of NHS esters involves a nucleophilic attack by a primary amine on the carbonyl carbon of the NHS ester. glenresearch.comcreative-proteomics.com This reaction typically occurs efficiently in physiological to slightly alkaline conditions, with optimal pH generally ranging from 7.2 to 9.0. glenresearch.comthermofisher.comcreative-proteomics.com The amine group, due to the lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. glenresearch.comcreative-proteomics.com This leads to the formation of a tetrahedral intermediate. glenresearch.com

Formation of Stable Amide Bonds

Following the formation of the tetrahedral intermediate, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond between the biotin (B1667282) moiety and the molecule containing the primary amine. glenresearch.com This covalent amide linkage is highly stable under physiological conditions, ensuring the robust attachment of the biotin label to the target molecule. glenresearch.com The release of N-hydroxysuccinimide as a byproduct of this reaction is a characteristic feature of NHS ester coupling. glenresearch.comthermofisher.com

Selective Reactivity and Labeling Site Considerations

While NHS esters are primarily reactive towards primary amines, their application in complex biological molecules like proteins requires consideration of the availability and reactivity of these functional groups.

Lysine (B10760008) Residue Accessibility and Reactivity

In proteins, the primary amine functional groups are predominantly found at the N-terminus of each polypeptide chain and in the ε-amino group of lysine residues. thermofisher.comcreative-proteomics.comthermofisher.com Lysine residues are common targets for labeling with NHS esters due to the presence of this accessible primary amine. creative-diagnostics.comthermofisher.comnih.gov However, the reactivity of lysine residues can be influenced by their local chemical environment, including factors such as surrounding amino acid residues, protein conformation, and accessibility to the solvent. researchgate.net While NHS esters show selectivity for primary aliphatic amines, they can, to a lesser extent, react with other nucleophiles such as hydroxyl and sulfhydryl groups, although the resulting ester and thioester bonds are generally less stable and can be hydrolyzed or displaced by amines. glenresearch.com The abundance of lysine residues in many proteins means that labeling with Biotin NHS ester often results in heterogeneous modification, with biotin attached to multiple lysine sites. nih.govglenresearch.com A typical protein of 250 amino acids may contain around 20 lysine residues. nih.gov

N-Terminal Amine Labeling Specificity

The N-terminal amine of a protein also presents a primary amine group available for reaction with this compound. creative-diagnostics.comcreative-proteomics.com While both lysine residues and the N-terminus can be labeled, the relative reactivity can be influenced by the pKa of the specific amine group and the reaction conditions, particularly pH. At typical reaction pH values (7-9), the ε-amino groups of lysine residues and the N-terminal α-amine are largely deprotonated and thus nucleophilic, allowing them to react with the NHS ester. creative-proteomics.com However, achieving site-specific labeling solely at the N-terminus using standard NHS ester chemistry can be challenging due to the presence of multiple lysine residues. nih.gov Strategies to achieve more site-specific labeling often involve modifying the protein or using specialized reagents or reaction conditions. nih.gov

Impact of Linker Design on Conjugation Efficiency and Target Accessibility

Biotin NHS esters often incorporate a linker molecule between the biotin moiety and the NHS ester group. The design and length of this linker can significantly impact the efficiency of the conjugation reaction and the accessibility of the conjugated biotin for subsequent binding to avidin (B1170675) or streptavidin. thermofisher.comvwr.com Linkers, such as those based on polyethylene (B3416737) glycol (PEG) or alkyl chains (e.g., LC for "long chain"), can influence the solubility of the reagent, reduce steric hindrance between the biotin and the labeled molecule, and improve the interaction with avidin or streptavidin. thermofisher.comvwr.com For instance, PEGylated linkers can enhance the water solubility of the biotinylated molecule and provide a flexible spacer arm that minimizes steric hindrance. vwr.com The physical properties of the linker, including its length and flexibility, can affect how readily the NHS ester group can access and react with the target amine groups on the molecule being labeled. thermofisher.comthermofisher.com Furthermore, the linker design can influence the stability of the resulting conjugate, as demonstrated by studies showing that different spacers can affect the susceptibility of biotinylation to enzymatic cleavage. igem.org

Spacer Arm Length and Steric Hindrance Modulation

The effectiveness of the biotin-avidin/streptavidin interaction after biotinylation can be significantly impacted by steric hindrance, particularly when the biotinylated molecule is large or when the biotinylation occurs at sites close to functional regions of the target molecule sangon.comlumiprobe.com. To mitigate this, this compound reagents are available with spacer arms of varying lengths positioned between the biotin moiety and the NHS ester group thermofisher.comsangon.com. These spacers provide distance between the conjugated biotin and the target molecule, allowing better accessibility for binding to avidin or streptavidin and potentially reducing interference with the target molecule's biological activity insung.netresearchgate.net.

Different spacer arm lengths offer researchers the ability to optimize labeling and detection experiments sangon.com. For instance, NHS-Biotin has a relatively short spacer arm of 13.5 Å, consisting only of the native biotin valeric acid group sangon.combroadpharm.comapexbt.com. Other derivatives, like NHS-LC-Biotin, incorporate a longer spacer arm, such as a 6-atom chain, providing increased distance and reducing steric effects when binding to proteins or peptides lumiprobe.cominsung.net. The optimal spacer arm length can depend on the specific application and the nature of the molecule being biotinylated researchgate.net.

Role of Polyethylene Glycol (PEG) Moieties in Reagent Design

Polyethylene glycol (PEG) moieties are often incorporated into the spacer arms of biotinylation reagents, creating Biotin-PEG-NHS esters biochempeg.comcd-bioparticles.net. These PEGylated biotinylation reagents offer several advantages. The hydrophilic nature of PEG increases the water solubility of the biotinylation reagent and, consequently, the resulting biotinylated molecule thermofisher.comsmolecule.commedkoo.com. This enhanced solubility can be particularly beneficial for labeling molecules that are prone to aggregation or for applications in aqueous environments thermofisher.comsmolecule.com.

PEG spacers also help to reduce non-specific binding and can minimize steric hindrance, further improving the accessibility of the biotin tag for interaction with avidin or streptavidin researchgate.netsmolecule.com. The length of the PEG chain can be varied, with different lengths offering different degrees of solubility enhancement and steric hindrance reduction smolecule.com. For example, Biotin-PEG12-NHS ester features a long PEG chain that enhances solubility and reduces non-specific interactions smolecule.com.

Membrane Permeability and Hydrophilicity in Application Contexts

The membrane permeability of this compound reagents is a critical factor determining their suitability for labeling targets in different cellular compartments. This compound itself is generally membrane-permeable due to its uncharged nature and relatively simple alkyl-chain spacer arms thermofisher.comapexbt.com. This allows it to cross cell membranes and label intracellular proteins thermofisher.comsangon.cominsung.netapexbt.com.

In contrast, sulfonated derivatives, such as Sulfo-NHS-Biotin, contain a charged sulfonate group that renders them water-soluble but membrane-impermeable broadpharm.comgbiosciences.com. These charged reagents are primarily used for labeling proteins on the outer surface of intact cells, as they cannot readily penetrate the cell membrane thermofisher.comsangon.combroadpharm.comgbiosciences.comthermofisher.com. The difference in membrane permeability between this compound and its sulfonated analogs allows for selective labeling of intracellular versus cell surface proteins, providing a valuable tool for studying protein localization and membrane dynamics thermofisher.comsangon.com.

The hydrophilicity of the reagent, influenced by the presence of groups like sulfonate or PEG, affects not only membrane permeability but also the solubility of the reagent and the resulting biotinylated conjugate in aqueous solutions thermofisher.comthermofisher.comsmolecule.com.

Cleavable Biotinylation Strategies Utilizing Biotin NHS Esters

While standard this compound forms a stable, irreversible amide bond, cleavable biotinylation reagents incorporating an NHS ester allow for the reversible attachment of biotin to a target molecule. This reversibility is advantageous in applications where the isolation or purification of the biotinylated molecule is desired, followed by the release of the target molecule free from the biotin tag thermofisher.com. Cleavable biotinylation strategies enable the capture of a molecule using streptavidin affinity and subsequent elution under mild conditions that break the cleavable linker, thus releasing the native molecule thermofisher.cominterchim.fr.

Disulfide Bond-Based Cleavage Mechanisms

One common approach for creating cleavable biotinylation reagents involves incorporating a disulfide bond within the spacer arm broadpharm.commedchemexpress.com. Reagents like NHS-SS-Biotin contain a disulfide linkage that is stable under typical biotinylation conditions but can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) interchim.frbroadpharm.comfishersci.se.

This disulfide bond-based cleavage mechanism is particularly useful for affinity purification. A biotinylated molecule can be captured on a streptavidin resin, and then the bound molecule can be eluted by introducing a reducing agent to cleave the disulfide bond, releasing the target molecule from the biotin tag and the resin thermofisher.cominterchim.fr. NHS-SS-Biotin is membrane-permeable, allowing for intracellular cleavable labeling, while Sulfo-NHS-SS-Biotin is a water-soluble, membrane-impermeable analog used for cleavable cell surface labeling broadpharm.comfishersci.sethermofisher.commedchemexpress.com.

Photolabile Linker Integration and Applications

Photolabile linkers offer another mechanism for cleavable biotinylation. These linkers are designed to break upon exposure to light of a specific wavelength, typically in the UV range glenresearch.comnih.govpnas.org. Photocleavable biotinylation reagents, such as PC this compound, incorporate a photolabile moiety, often a 2-nitrobenzyl group, within the spacer arm connecting the biotin and the NHS ester glenresearch.comnih.govsigmaaldrich.combroadpharm.com.

The NHS ester portion reacts with primary amines to form a stable linkage. Subsequently, captured biomolecules can be released from streptavidin by exposing the sample to UV light, which cleaves the photolabile linker glenresearch.comsigmaaldrich.combroadpharm.com. This method allows for reagent-free release of the target molecule in an unaltered form glenresearch.compnas.org. Photocleavable biotinylation has applications in isolating DNA products for mass spectrometry analysis and studying DNA-protein complexes nih.gov. PC this compound can be used to label proteins or oligonucleotides, with the target being released unmodified upon photocleavage glenresearch.com.

Enzymatically Cleavable Linker Design

Enzymatically cleavable linkers are designed to be recognized and cleaved by specific enzymes. This strategy is particularly relevant in targeted drug delivery, such as in antibody-drug conjugates (ADCs), where a payload is linked to an antibody via a cleavable linker that is stable in circulation but cleaved within the target cell or tissue by specific enzymes broadpharm.combroadpharm.com.

Synthetic Methodologies and Derivatization Approaches for Biotin Nhs Esters

Chemical Synthesis of Biotin (B1667282) NHS Ester Core Structures

The core structure of biotin NHS ester is typically synthesized by activating the carboxylic acid group of biotin and reacting it with N-hydroxysuccinimide (NHS).

Coupling Reagents and Reaction Conditions

A common method for synthesizing this compound involves a carbodiimide (B86325) coupling procedure between biotin and N-hydroxysuccinimide. igem.org Dicyclohexylcarbodiimide (B1669883) (DCC) is a frequently used coupling reagent for this reaction. igem.orgthermofisher.comthermofisher.com The reaction is often carried out in anhydrous organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). igem.orgthermofisher.comgbiosciences.comneb.comthermofisher.comthermofisher.comapexbt.comkorambiotech.comthermofisher.comthermofisher.com Triethylamine (B128534) is sometimes added as a base. neb.comnih.govrsc.org

Another approach utilizes N,N'-disuccinimidyl carbonate (DSC) to activate the carboxylic acid of biotin, followed by reaction with NHS. nih.govresearchgate.net This method has been applied to prepare this compound in DMF. researchgate.net

Typical reaction conditions involve stirring the mixture at room temperature for several hours, often overnight. igem.orgneb.comrsc.org For example, one procedure describes stirring the reaction mixture of biotin, NHS, and DCC in dry DMF for 19 hours at room temperature. igem.org Another protocol using DSC in DMF with triethylamine stirred the mixture at room temperature for 6 hours. nih.gov

Optimization of Synthetic Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and achieving high purity, which is crucial for its subsequent use in labeling reactions. Factors influencing yield and purity include the choice of coupling reagent, solvent, reaction time, temperature, and purification method.

Using DCC coupling, yields for this compound synthesis have been reported to be high, such as 98% in one instance. nih.gov However, the purity can be affected by byproducts like dicyclohexylurea (DCU) when using DCC, which often precipitates and can be removed by filtration. igem.orgrsc.org

Purification methods commonly involve filtration to remove solid byproducts, followed by concentration of the filtrate. igem.orgrsc.org Recrystallization from suitable solvents, such as isopropanol, can further enhance purity. rsc.org Avoiding aqueous work-up is important because the NHS ester group is sensitive to moisture. nih.gov Techniques like trituration with organic solvents (e.g., ether and ethyl acetate) and chromatography, such as silica (B1680970) flash column chromatography, have been employed for purification. nih.gov

Analyzing product purity can be done using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR. igem.org NMR allows for a more confident determination of purity and the identification of minor impurities compared to TLC alone. igem.org Mass spectrometry (MS) can also be used to confirm the molecular weight of the synthesized product. nih.gov

Data from a synthesis of this compound using DSC in DMF with triethylamine reported a yield of 98% and a melting point of 198–200°C. nih.gov The purity was assessed by ¹H-NMR and MS. nih.gov

Derivatization for Specialized Research Applications

This compound serves as a versatile building block for creating a variety of specialized reagents by conjugating it to other functional molecules. This derivatization expands the utility of biotinylation in research.

Incorporation of Fluorescent Tags via NHS Ester Chemistry

NHS ester chemistry is widely used to incorporate fluorescent tags into biomolecules, including through biotinylation reagents. nih.govresearchgate.netliberty.edu Fluorescent dyes containing a carboxylic acid group can be activated to form NHS esters, which then react with primary amines on a target molecule. Similarly, this compound can be reacted with molecules containing primary amines that are also linked to or will be linked to fluorescent tags. nih.govnih.gov

Multifunctional reagents have been designed using a scaffold, such as a peptide, to which both biotin and a fluorescent tag are attached, along with an NHS ester group for conjugation to a target molecule. nih.govnih.govacs.org For instance, a reagent named "Fl-Biotin-NHS" was developed using a Lys-Cys dipeptide scaffold displaying biotin, fluorescein, and an NHS ester group. nih.govnih.govacs.org This allows for fluorescent detection of the biotinylated molecule.

The reaction between NHS esters and primary amines is efficient at physiological pH, making it suitable for labeling proteins and other biomolecules with fluorescent probes. researchgate.netontosight.ai

Conjugation with Photoactivable Groups

Photoactivable groups are incorporated into biotinylation reagents to enable light-controlled labeling. These reagents become reactive upon exposure to UV light, allowing for non-specific labeling of molecules in proximity, even if they lack primary amines or other common reactive groups. thermofisher.comwikipedia.org

While the search results did not provide specific examples of biotin NHS esters directly conjugated to photoactivable groups, the concept of combining NHS esters with photoactivable functionalities in crosslinking and labeling reagents is established. For example, heterobifunctional crosslinkers containing both an NHS ester and a photoactivatable phenyl azide (B81097) group are used for cross-linking applications. korambiotech.com These photoactivable groups, such as aryl azides, react non-specifically with C-H and N-H bonds upon UV irradiation. wikipedia.org

The design principle of incorporating a photoactivable group into a biotinylation reagent would involve a linker connecting the biotin moiety, the photoactivable group, and potentially an NHS ester or another reactive group depending on the desired application and target molecule. Photoactivable biotinylation reagents are particularly useful when specific functional groups are unavailable on the target molecule or when temporal control over the labeling process is required. thermofisher.comwikipedia.org

Design of Multifunctional Biotin-NHS Ester Reagents

Multifunctional biotin-NHS ester reagents are designed to incorporate additional functionalities alongside biotin and the NHS ester, enabling more complex applications such as simultaneous labeling with multiple tags or the introduction of cleavable linkers.

One approach to designing multifunctional reagents involves using a molecular scaffold to present different functional groups. nih.govnih.govacs.org As mentioned earlier, peptide scaffolds have been used to create reagents like Fl-Biotin-NHS, which combines biotin, fluorescein, and an NHS ester. nih.govnih.govacs.org This allows for both biotinylation and fluorescent detection using a single reagent.

Another type of multifunctional biotinylation reagent includes a cleavable linker, which allows the release of the biotinylated molecule from streptavidin or avidin (B1170675) under specific conditions. While not exclusively NHS esters, reagents like Sulfo-NHS-LC-Desthiobiotin incorporate a modified biotin that allows for soft-release elution. thermofisher.com The design of such reagents involves selecting appropriate linkers and functional groups that provide the desired properties, such as a cleavable bond (e.g., disulfide bond, photocleavable linker) or enhanced solubility (e.g., PEG linkers). glenresearch.comnih.govlumiprobe.com PEG linkers, for instance, can increase the water solubility of biotinylation reagents and reduce aggregation of labeled proteins. lumiprobe.com

The design of these reagents is driven by the need for enhanced control and versatility in biotinylation applications, allowing for specific targeting, detection, and manipulation of labeled biomolecules.

Applications in Advanced Protein and Biomolecule Research

Protein Labeling and Functional Probing

Biotinylation with Biotin (B1667282) NHS ester is a fundamental technique for labeling proteins, enabling a wide array of functional probing experiments.

General Protein Biotinylation for Affinity-Based Assays

General protein biotinylation is widely applied in affinity-based assays where the strong biotin-avidin/streptavidin interaction is leveraged for detection or capture. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting routinely employ biotinylated proteins or antibodies thermofisher.comgbiosciences.comantibodies.comcreative-proteomics.com. In these assays, biotinylated molecules are detected using streptavidin or avidin (B1170675) conjugates labeled with enzymes (like HRP or AP) or fluorescent dyes, providing a sensitive and specific detection method gbiosciences.comthermofisher.comsangon.comantibodies.com.

Antibody and Enzyme Labeling Strategies

Biotin NHS ester is commonly used to label antibodies and enzymes, enabling their use in various detection and purification protocols thermofisher.comcreative-diagnostics.comabcam.comfishersci.nlnih.gov. Biotinylated antibodies are valuable tools in immunoassays, immunohistochemistry (IHC), immunofluorescence (IF), and immunoprecipitation (IP) thermofisher.comgbiosciences.comantibodies.com. The multivalent binding of streptavidin to multiple biotins on an antibody can lead to signal amplification, increasing the sensitivity of detection for low-abundance targets antibodies.com. Similarly, biotinylated enzymes can be used in enzymatic assays or as probes.

Cell Surface Protein Biotinylation for Membrane Dynamics Studies

Cell surface protein biotinylation using membrane-impermeable this compound derivatives, such as sulfo-NHS-biotin, is a key technique for studying membrane protein expression, regulation, trafficking, and distribution thermofisher.comthermofisher.comcreative-diagnostics.comsangon.comjove.com. By selectively labeling proteins exposed on the outer surface of intact cells, researchers can isolate and analyze this specific protein population thermofisher.comcreative-diagnostics.comsangon.comjove.com. This method is particularly useful for differentiating plasma membrane proteins from intracellular ones and for studying dynamic processes like receptor internalization thermofisher.comcreative-diagnostics.comjove.com.

Intracellular Protein Labeling Techniques

Membrane-permeable this compound reagents, such as the standard NHS-biotin, can cross the cell membrane, allowing for the labeling of intracellular proteins thermofisher.comthermofisher.comfishersci.co.uk. This enables studies of protein localization within intracellular compartments or in hydrophobic microenvironments thermofisher.com. Techniques like proximity labeling, often employing enzymes fused to a protein of interest that catalyze the biotinylation of nearby proteins, utilize biotinylation to map spatial proteomes and protein interactions within living cells embopress.orgresearchgate.netresearchgate.net.

Elucidation of Protein Structure, Function, and Mechanism via Labeling

Biotinylation can serve as a tool to investigate protein structure, function, and mechanisms. By labeling specific residues or regions, researchers can probe protein interactions with other biomolecules like proteins, nucleic acids, and ligands sigmaaldrich.comsigmaaldrich.com. While traditional NHS ester labeling is often non-site-specific due to the abundance of lysine (B10760008) residues, strategies exist to achieve more targeted labeling, such as modifying NHS esters for site-specific labeling on N-terminal cysteine residues nih.gov. The ability to purify biotinylated proteins under various conditions, including mild, non-denaturing methods using anti-biotin antibodies, facilitates downstream functional analysis promegaconnections.comtandfonline.com.

Advanced Proteomic Investigations

Biotinylation is an integral part of many advanced proteomic workflows, particularly for enriching specific protein populations and enabling quantitative analysis.

Affinity purification using streptavidin or avidin-coated matrices is a common step in proteomic studies involving biotinylated proteins thermofisher.comgbiosciences.comcreative-diagnostics.comsigmaaldrich.comthermofisher.com. This allows for the isolation and enrichment of biotinylated proteins or peptides from complex biological samples, significantly reducing sample complexity for subsequent analysis, such as mass spectrometry (MS) creative-diagnostics.comembopress.orgsigmaaldrich.comnih.govnih.gov.

Quantitative proteomics often utilizes isotopic labeling strategies in conjunction with biotinylation. Methods like Isotope-Coded Affinity Tag (ICAT) originally employed biotin tags to purify labeled peptides before MS analysis, facilitating the comparison of protein abundance between samples thermofisher.com. More recent proximity labeling techniques coupled with quantitative MS approaches, such as data-independent acquisition (DIA), integrate automated enrichment of biotinylated proteins to enhance sample throughput and improve the reproducibility of protein identification and quantification in large-scale studies embopress.orgresearchgate.net. Direct detection of biotinylated proteins by mass spectrometry has also been developed to improve the identification of labeled protein subpopulations nih.gov.

The combination of cell surface biotinylation and quantitative proteomics, such as using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been successfully applied to identify and characterize cell surface proteins, including those with low abundance, in studies investigating cellular processes like metastasis nih.gov.

Enrichment of Biotinylated Peptides and Proteins for Mass Spectrometry

Biotinylation using NHS ester is a primary strategy for enriching specific protein subpopulations or peptides prior to mass spectrometry (MS) analysis nih.govacs.org. The high affinity of biotin for streptavidin or avidin allows for the selective capture of biotinylated molecules from complex biological samples using streptavidin- or avidin-coated matrices, such as beads creative-diagnostics.comnih.govnih.gov. This enrichment step is crucial for reducing sample complexity and improving the detection and identification of target proteins or peptides by MS nih.govpreveligelab.org.

For instance, in studies involving cell surface proteins, cell-impermeable biotinylation reagents, including NHS ester variants, can selectively label surface-exposed proteins. These biotinylated proteins can then be isolated using streptavidin-coated beads, and subsequently analyzed by MS to identify the cell surface proteome creative-diagnostics.com. Similarly, biotin-tagged chemical cross-linkers containing an NHS ester group have been synthesized and used to enrich cross-linked peptides, simplifying mass spectra and their analysis for studying protein structures and interactions nih.govpreveligelab.org.

A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct MS detection of biotin-tagged proteins, overcoming limitations in discriminating unlabeled contaminants from labeled proteins in conventional strategies nih.govresearchgate.net. This method involves labeling cells with membrane-permeable NHS-biotin, followed by cell lysis, protein precipitation, digestion, and incubation with NeutrAvidin beads. Biotin-tagged peptides are then eluted and analyzed by MS nih.govacs.org. Studies using DiDBiT on HEK 293T cells labeled with NHS-biotin demonstrated a significantly higher number of identified biotinylated peptides compared to conventional protein elution or on-bead digestion methods nih.govacs.org.

Here is a comparison of peptide identification methods using NHS-biotin labeling in HEK 293T cells:

| Method | Starting Material | Biotinylated Peptides Identified |

| DiDBiT | 6 mg cell lysate | 3777 |

| Protein Elution | 6 mg cell lysate | 20 |

| On-bead Digestion | 6 mg cell lysate | 6 |

| MudPIT (with DiDBiT) | 10 mg cell lysate | 10715 |

Identification and Quantification of Labeled Proteomes

This compound is instrumental in identifying and quantifying labeled proteomes, particularly in the context of chemical proteomics and quantitative MS-based approaches chemimpex.comnomuraresearchgroup.com. By selectively labeling specific functional groups or protein subpopulations, biotinylation allows for their isolation and subsequent in-depth analysis via MS nih.govacs.org.

Quantitative proteomics often employs stable-isotope labeling strategies, and NHS ester-reactive reagents are utilized in these methods. For example, a hybrid-isotope labeling approach called NHS-ester tandem labeling in one pot (NETLOP) uses commercially available NHS-ester reactive reagents for multiplex quantitative proteomics, enabling the comparison of multiple biological samples in a single MS experiment researchgate.net. This method involves labeling lysine residues and peptide N-termini with different isotopic tags researchgate.net.

In chemical proteomics, NHS ester-based probes, including those incorporating biotin, are used to map proteome-wide ligandable hotspots and identify protein targets of covalent ligands nomuraresearchgroup.com. Techniques like isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) utilize NHS-ester-alkyne probes to label reactive lysine residues in proteomes. Subsequent click chemistry with a biotin-azide tag allows for avidin enrichment and MS analysis to identify and quantify labeled peptides, providing insights into protein reactivity and ligand binding nomuraresearchgroup.com.

Bio-orthogonal Metabolic Labeling for Newly Synthesized Proteins

Biotinylation plays a role in bio-orthogonal metabolic labeling strategies used to detect newly synthesized proteins nih.govacs.orgthermofisher.com. This approach involves incorporating noncanonical amino acids containing bio-orthogonal functional groups, such as azides or alkynes, into newly synthesized proteins during cellular metabolism nih.govthermofisher.com. Subsequently, a click chemistry reaction is used to attach a biotin-containing tag to these functional groups nih.govacs.orgthermofisher.com.

For instance, azidohomoalanine (AHA), a methionine analog containing an azide (B81097) group, can be incorporated into newly synthesized proteins. A biotin tag is then attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govacs.org. The biotinylated newly synthesized proteins can be enriched using streptavidin and identified by MS nih.gov. This allows for the study of protein synthesis with temporal resolution nih.gov.

Analysis of Protein-Protein Interactions

This compound is a valuable tool for analyzing protein-protein interactions, particularly when combined with cross-linking and affinity purification techniques nih.govsigmaaldrich.cnfishersci.co.uk. Biotinylation can be used to label a "bait" protein, which is then incubated with a sample containing potential interacting "prey" proteins nih.govfishersci.co.uk. Chemical cross-linkers, sometimes incorporating a biotin tag and an NHS ester, can be used to covalently link interacting proteins nih.govfishersci.co.ukthermofisher.com.

Label transfer reagents, such as Sulfo-SBED, which contain an NHS ester, a photoreactive group, and biotin, are used to label a bait protein via the NHS ester fishersci.co.ukthermofisher.com. After the bait protein interacts with prey proteins, UV activation crosslinks the complex. A cleavable disulfide bond in the linker allows for the transfer of the biotin tag from the bait to the prey protein upon reduction. The biotinylated prey protein can then be purified using streptavidin and identified by methods like Western blot or mass spectrometry fishersci.co.ukthermofisher.com. This method is particularly useful for detecting weak or transient interactions thermofisher.com. Reversible biotinylation of purified proteins using reagents like Sulfo-NHS-SS-biotin (which contains a cleavable disulfide bond) allows for the capture and detection of protein interactions in vitro nih.gov.

Applications in Chemical Proteomics

As highlighted in previous sections, this compound is a fundamental reagent in chemical proteomics chemimpex.comnomuraresearchgroup.com. Its ability to selectively label primary amines allows for the development of activity-based protein profiling (ABPP) probes and other chemical tools to study enzyme activity, protein function, and post-translational modifications on a proteome-wide scale nomuraresearchgroup.com.

NHS ester-reactive probes can target specific functional groups or amino acid residues within proteins. When these probes are tagged with biotin, they enable the enrichment and identification of the labeled proteins and peptides using streptavidin affinity purification followed by MS analysis nomuraresearchgroup.com. This allows researchers to identify the targets of small molecules, map reactive sites within proteins, and gain insights into protein function and regulation in complex biological systems nomuraresearchgroup.com.

High-Resolution Microscopy and Imaging Techniques

Biotinylation mediated by NHS ester is also applied in various microscopy and imaging techniques, primarily for visualizing labeled structures through the high-affinity interaction with fluorescently-labeled streptavidin or avidin conjugates.

Immunofluorescence and Conventional Fluorescence Microscopy Applications

In immunofluorescence and conventional fluorescence microscopy, biotinylation is used to indirectly label targets for visualization. While fluorophore-conjugated antibodies are commonly used, biotinylated primary or secondary antibodies can also be employed creative-diagnostics.com. The biotinylated antibody binds to the target antigen, and then fluorescently-labeled streptavidin or avidin is added, which binds to the biotin tag, allowing for the visualization of the target under a fluorescence microscope creative-diagnostics.com. This approach can amplify the signal, as multiple streptavidin molecules can bind to a single biotinylated antibody.

NHS-functionalized biotinylation reagents have also been used in advanced microscopy techniques like Expansion Microscopy (ExM) nih.govyale.edu. In ExM, biological specimens are embedded in a swellable polymer. NHS-ester reagents, including biotinylated versions, can be used to link biomolecules, such as antibodies or fluorescent proteins, to the polymer network nih.govyale.edu. After the sample is treated to allow for expansion, the spatial resolution of the imaging is increased. While some ExM methods directly link fluorophores to the polymer using NHS esters, biotinylated linkers can also be incorporated, followed by staining with fluorescent streptavidin to visualize the labeled structures within the expanded matrix nih.govyale.edu.

Single-Molecule Detection with Biotinylated Probes

This compound plays a significant role in single-molecule detection strategies by enabling the creation of biotinylated probes. These probes, often oligonucleotides or proteins, can be functionalized with biotin via the reactive NHS ester group, allowing them to be anchored or detected with high specificity using streptavidin or avidin conjugates biorxiv.orgnih.gov. This approach is fundamental in techniques aiming to visualize and analyze individual molecules.

For instance, biotin-NHS ester has been used to synthesize biotin-ddUTP conjugates, which are then enzymatically incorporated into DNA oligonucleotides using terminal deoxynucleotidyl transferase (TdT) biorxiv.orgnih.gov. This method allows for the flexible functionalization of oligonucleotides with biotin, producing singly labeled probes suitable for quantitative imaging with single-molecule sensitivity in techniques like single-molecule FISH (smFISH) biorxiv.orgnih.gov. The stability of the resulting biotin-ddUTP conjugate is an important factor, allowing for storage and repeated use without significant loss of activity biorxiv.orgnih.gov.

Advanced Microscopy Modalities (e.g., PALM, dSTORM, STED, Expansion Microscopy)

This compound is indirectly involved in advanced microscopy techniques such as PALM, dSTORM, and STED, and directly in methods like Expansion Microscopy, by serving as a conjugation tool for fluorescent labels or anchoring molecules. While many fluorescent dyes are available as NHS esters for direct conjugation to amine-containing biomolecules, biotinylated molecules prepared using this compound can be subsequently labeled with fluorescent streptavidin or avidin conjugates for visualization in these super-resolution modalities rsc.orgatto-tec.comatto-tec.com.

In Expansion Microscopy (ExM), biotin-NHS ester is utilized in the preparation of trifunctional probes. These probes contain an NHS group for conjugating to antibodies (which recognize proteins of interest), a methacrylamide (B166291) group for anchoring to the swellable hydrogel matrix, and a reporter group like biotin or digoxigenin (B1670575) nih.gov. The biotin reporter group, attached via the NHS ester chemistry, survives the gelation process and can be stained with fluorescent streptavidin after expansion, enabling signal retention and enhancement for super-resolution imaging with conventional microscopes nih.govresearchgate.net. This is a critical improvement over earlier ExM protocols that suffered from significant fluorophore bleaching researchgate.net.

Force Microscopy for Molecular Interaction Studies

This compound is instrumental in preparing components for force microscopy techniques, such as Atomic Force Microscopy (AFM), to study molecular interactions at the single-molecule level. The high-affinity biotin-avidin/streptavidin interaction is a widely used model system in single-molecule force spectroscopy (SMFS) researchgate.netrsc.orgtcd.iefrontiersin.org.

This compound is used to functionalize AFM tips or substrates with biotin molecules researchgate.netrsc.org. For example, a biotin tether containing an NHS ester group can be synthesized and covalently coupled to amine-functionalized AFM tips researchgate.net. This allows the biotinylated tip to interact with immobilized avidin or streptavidin on a surface. By measuring the force required to break the specific biotin-avidin bond, researchers can gain insights into the interaction strength and energy landscape of the molecular complex rsc.orgtcd.ie. The use of flexible linkers, such as poly(ethylene glycol) (PEG), incorporated during the biotinylation process using compounds like biotin-PEG-NHS, helps to ensure that the measured forces correspond to specific single-molecule interactions and allows for proper orientation of the biotin molecule researchgate.netrsc.org. Studies using SMFS with biotinylated components prepared via NHS ester chemistry have revealed details about the unbinding forces and intermediate metastable states in the streptavidin-biotin system rsc.orgtcd.ie.

Surface Functionalization and Biosensor Development

This compound is a key reagent for modifying solid surfaces, which is critical for the development of biosensors and other surface-based assays. Its reactivity with primary amines allows for the immobilization of biotin onto surfaces that have been appropriately functionalized with amine groups.

Immobilization of Biomolecules onto Solid Supports

The immobilization of biomolecules onto solid supports is a fundamental step in creating biosensing platforms, microarrays, and other bio-integrated devices. This compound facilitates this process by allowing the creation of biotinylated surfaces that can then capture streptavidin or avidin, which in turn can bind to other biotinylated biomolecules researchgate.netresearchgate.netresearchgate.netnist.gov.

Surfaces such as gold, silicon, glass, and polymeric materials can be functionalized with amine groups, for example, by using silane (B1218182) coupling agents like 3-aminopropyltriethoxysilane (B1664141) (3-APTS) researchgate.netnist.govnih.gov. Subsequently, this compound can react with these surface amine groups to create a stable, biotinylated surface researchgate.netnist.govnih.gov. This biotinylated surface then serves as a high-capacity capture layer for streptavidin or avidin, which can then orient and immobilize biotinylated antibodies, proteins, or nucleic acids with high specificity and affinity researchgate.netresearchgate.netresearchgate.netnist.govredalyc.orgnih.gov. This indirect immobilization method via the biotin-streptavidin interaction offers advantages, such as maintaining the biological activity of the immobilized biomolecule researchgate.net.

Fabrication of Self-Assembled Monolayers (SAMs)

This compound is employed in the fabrication of biotinylated self-assembled monolayers (SAMs) on various surfaces, particularly gold researchgate.netmdpi.comacs.org. SAMs provide a well-defined and controllable surface chemistry for subsequent biomolecule immobilization.

Alkanethiols with terminal functional groups, including those that can be reacted with this compound, are commonly used to form SAMs on gold researchgate.netmdpi.comacs.org. For instance, SAMs presenting amine or carboxylic acid groups can be created, and the carboxylic acid groups can be activated with EDC/NHS chemistry to form reactive NHS esters on the surface rsc.orgmdpi.comacs.org. Biotinylation can then be achieved by reacting amine-containing biotin with these surface NHS esters aip.org. Alternatively, thiolated biotin derivatives, which may be synthesized using this compound chemistry, can directly form SAMs on gold surfaces researchgate.net. The properties of biotinylated SAMs, such as the density and orientation of immobilized biotin, can be tuned by using mixed SAMs composed of biotinylated thiols and other co-adsorbates, impacting the subsequent binding of streptavidin and the performance of biosensors researchgate.netacs.org.

Surface Activation of Chromatographic Media and Microarrays

NHS esters, including this compound, are widely used for the surface activation of various solid supports, such as chromatographic media, microbeads, nanoparticles, and microarray slides rsc.orgresearchgate.netkobv.de. This activation typically involves creating reactive groups on the support surface that can covalently link to biomolecules.

In the context of chromatography and microarrays, surfaces are often functionalized with amine or hydroxyl groups. This compound can react with surface amine groups to create a biotinylated surface, which can then be used for affinity capture of streptavidin or avidin, followed by the immobilization of biotinylated ligands aip.org. This approach is valuable for creating affinity chromatography columns for protein purification or for fabricating protein or nucleic acid microarrays where the specific immobilization and orientation of probes are crucial for assay performance rsc.orgaip.org. The stability and reactivity of NHS esters are important considerations, as they can be sensitive to moisture and may undergo hydrolysis, which can affect the efficiency of surface activation researchgate.netkobv.dersc.org. Methods for quantifying NHS, the hydrolysis product of NHS esters, have been developed to assess the quality and degradation of biotin-NHS ester and other NHS-activated reagents used in these applications researchgate.netkobv.dersc.org.

Design and Engineering of Biotin-Based Biosensors

This compound plays a significant role in the design and engineering of biotin-based biosensors. Its reactivity with primary amines allows for the immobilization of biotin onto various surfaces or molecules, which can then be used to capture streptavidin or avidin conjugates. This high-affinity interaction (biotin-avidin/streptavidin) is a cornerstone of many biosensing strategies, enabling the detection and quantification of specific biomolecules. The biotin-streptavidin interaction is considered one of the strongest non-covalent interactions in nature, with an affinity constant for avidin of about 10-15 M. google.comresearchgate.net This strong binding is exploited in biosensor development to improve detection systems when conjugated to nanoparticles. researchgate.net For instance, streptavidin-coated nanoparticles can be conjugated with biotinylated antibodies for non-invasive detection methods. researchgate.net The hydrolytic degradation of biotin-NHS ester is a factor to consider in biosensor development, highlighting the importance of stable conjugation. researchgate.net

Functionalization of Polymeric Materials and Brushes

The functionalization of polymeric materials and brushes with biotin is frequently achieved using this compound. This process allows for the creation of surfaces with specific binding capabilities, useful in various biotechnological applications. Modifying amine groups on polymers with this compound is an efficient method to incorporate a variety of biologically active components onto the polymer through NHS ester coupling. acs.orgacs.org This functionalization can lead to surfaces with tailored biological activity. For example, polysarcosine polymers have been modified with this compound to create ligands for water-soluble quantum dots, resulting in quantum dots with a biologically active surface. acs.orgacs.org This approach allows for the reproducible attachment of anchoring units to polymers, enabling efficient grafting onto surfaces like quantum dots. acs.orgacs.org

Methodological Applications in Drug Discovery and Chemical Biology

Development of Diagnostic Assay Components

This compound is a key reagent in the development of components for diagnostic assays, particularly in enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays. Its ability to biotinylate antibodies and other proteins allows for their subsequent detection using streptavidin or avidin conjugated to detection molecules like enzymes or fluorophores. In ELISA-array assays for detecting encephalitis viruses, detection antibodies were coupled to this compound, followed by detection with Streptavidin-HRP. nih.gov This method demonstrated comparable specificity and higher sensitivity compared to conventional ELISAs. nih.govhuggingface.co Biotinylation of marker-specific antibodies with this compound has also been used in lateral flow immunoassay formats for detecting proteins. google.com The use of biotinylated molecules in conjunction with streptavidin or avidin enhances the sensitivity of immunoassays, facilitating the detection of antigens in low quantities. cenmed.com

Biotinylation in Targeted Delivery System Methodologies

Biotinylation using this compound is a common strategy in developing targeted delivery systems, especially for delivering therapeutic agents to specific cells or tissues. The overexpression of biotin receptors on various cancer cells makes biotinylation a promising approach for tumor-targeted drug delivery systems (TTDDS). rsc.orgdoi.org Biotin-conjugated drugs or drug carriers can selectively bind to these receptors, facilitating targeted uptake via receptor-mediated endocytosis. rsc.orgdoi.org this compound is used to conjugate biotin to various drug delivery vehicles, such as nanoparticles and cyclodextrins, to enhance their tumor-targeting ability. rsc.orgdoi.org For instance, biotin-arginine-modified hydroxypropyl-β-cyclodextrin nanoparticles were synthesized using this compound for the delivery of paclitaxel, showing improved cellular uptake in tumor cells. doi.org Biotin conjugation with platinum(IV) prodrugs using this compound has also been explored to selectively target cancer cells. mdpi.com

Protein-Small Molecule Conjugation Methodologies

This compound is widely used for conjugating small molecules to proteins, a fundamental technique in chemical biology and drug discovery. This conjugation allows for tracking, immobilization, or functionalization of proteins with desired small molecules. The NHS ester group reacts efficiently with primary amines found in lysine residues of proteins or at the N-terminus. Biotinylation of proteins with this compound enables their capture and detection using avidin or streptavidin, which is useful for studying protein interactions or isolating specific proteins. For example, biotin-glycine intermediates can be formed using this compound and glycine. While the search results did not provide specific detailed research findings on protein-small molecule conjugation methodologies using this compound beyond general biotinylation, the principle relies on the reactive NHS ester coupling to amine groups on proteins or small molecules containing amine functionalities.

Strategic Integration in Antibody-Drug Conjugate (ADC) Design

Biotinylation can be strategically integrated into the design of Antibody-Drug Conjugates (ADCs), although often as a tool for detection or purification rather than direct drug linkage. While this compound can be used to biotinylate antibodies, the direct conjugation of cytotoxic drugs through a biotin linker is less common in standard ADC design compared to other conjugation strategies. However, biotin's high affinity for streptavidin can be leveraged in pre-targeting strategies for ADCs or for the detection and characterization of ADCs during development. PEGylated biotin NHS esters are available, which can be used to introduce a PEG spacer between biotin and the molecule being conjugated, potentially improving solubility and reducing immunogenicity. axispharm.comaxispharm.com The use of this compound in ADC design methodologies would primarily involve the biotinylation of the antibody component for purposes such as purification, detection in assays, or as part of a multi-step targeting approach.

Computational and Structural Insights from Biotin-Streptavidin Interaction for Ligand Design

Structural analysis, particularly through high-resolution X-ray crystallography, has revealed the key features of the streptavidin binding pocket and the conformation of biotin within it. Streptavidin is a homotetrameric protein, with each subunit containing a biotin-binding site located at the end of an eight-stranded antiparallel β-barrel. acs.orgmdpi.com A crucial element for high-affinity binding is a flexible loop (residues 45-52 in streptavidin) that undergoes a conformational change upon biotin binding, effectively closing over the binding pocket and "trapping" the biotin molecule. mdpi.comresearchgate.netrcsb.org This induced fit mechanism significantly contributes to the slow dissociation rate of the complex. mdpi.compnas.org

Computational studies, including molecular mechanics calculations and molecular dynamics simulations, have complemented crystallographic data by providing dynamic insights into the binding process and the forces contributing to affinity. nih.govresearchgate.netresearchgate.netpnas.org Simulations have explored the unbinding pathways, suggesting a detailed multiple-pathway rupture mechanism involving several steps. researchgate.netmpg.de These studies attribute the strong binding forces and specificity primarily to an extensive hydrogen bond network between biotin and residues within the binding pocket. researchgate.netmpg.de Additionally, water bridges have been shown to enhance complex stability during rupture. researchgate.netmpg.de

Recent studies combining experimental techniques like Nuclear Magnetic Resonance (NMR) with quantum mechanical calculations have further refined the understanding of the interactions. biorxiv.orgacs.org Analysis of NMR chemical shift perturbations (CSPs) of biotin upon binding, correlated with quantum chemical predictions, has validated crystallographic structures as reliable models for computational analysis. biorxiv.orgacs.org Energy decomposition analysis from these computational approaches indicates that electrostatic interactions are dominant, although significant contributions also arise from orbital and dispersion forces. biorxiv.orgacs.org Notably, weak non-covalent interactions, such as CH···S, CH···π, and CH···HC contacts, driven by London dispersion forces, have been calculated to contribute substantially to the complex's stability, in some cases estimated to be around 44% of the total stability. biorxiv.orgacs.org

Molecular dynamics simulations have also been used to investigate the effect of protein dynamics on biotin binding. Studies have shown that biotin binding can suppress the internal dynamics of streptavidin, indicating a cooperative binding behavior where the binding of one biotin molecule can affect the dynamics of the entire tetramer. acs.org The reduced flexibility of the binding loop and decreased conformational change upon binding in engineered streptavidin variants with even higher affinity (like traptavidin) further underscore the importance of loop dynamics in modulating binding stability. portlandpress.comnih.gov

These detailed structural and computational insights into the biotin-streptavidin interaction provide a powerful framework for rational ligand design. By understanding the specific residues involved in hydrogen bonding, the contribution of weak non-covalent forces, the role of conformational changes in loop dynamics, and the energy landscape of the binding pathway, researchers can design molecules that mimic or exploit these interactions for various applications. This includes the development of novel affinity tags with tailored binding properties, the design of inhibitors targeting biotin-dependent enzymes, or the engineering of streptavidin variants with altered binding characteristics for specific biotechnological needs.

This compound, a reactive derivative of biotin, is frequently used to covalently attach biotin to primary amines (lysine residues and the N-terminus) on proteins and other biomolecules. nih.govnih.govlumiprobe.comnih.govlabinsights.nl While the primary application of this compound is labeling, the resulting biotinylated molecules are then used in studies that leverage the strong interaction with streptavidin. nih.govnih.govcreative-proteomics.comlifetein.com.cnbiorxiv.org The site of biotinylation can influence the interaction with streptavidin, and structural insights from the biotin-streptavidin complex can inform the design of biotinylation strategies using NHS esters to ensure optimal binding or to study the impact of biotinylation on protein structure and function. nih.govresearchgate.net Computational modeling can predict potential biotinylation sites on a protein and analyze how the attached biotin might interact with streptavidin or affect the protein's conformation, guiding the use of reagents like this compound for specific research goals.

Here is a summary of some research findings related to the computational and structural analysis of the biotin-streptavidin interaction:

| Study Type | Key Findings | Methodologies Used | Reference |

| Structural (X-ray Crystallography) | Detailed view of biotin in binding pocket; Identification of flexible loop closing upon binding; Conformational variations in loops. | X-ray Crystallography | researchgate.netrcsb.org |

| Computational (Molecular Dynamics) | Multiple unbinding pathways; Hydrogen bond network and water bridges contribute significantly to stability; Conformational motions observed during rupture. | Steered Molecular Dynamics (SMD), Molecular Dynamics (MD) simulations | researchgate.netresearchgate.netpnas.orgmpg.de |

| Computational (Quantum Mechanics & NMR) | Electrostatics dominate interaction, with significant contributions from orbital and dispersion forces; Weak non-covalent interactions are substantial contributors. | Quantum Chemical Calculations, NMR Chemical Shift Perturbation (CSP), Energy Decomposition Analysis | biorxiv.orgacs.org |

| Dynamic (Neutron Scattering & MD) | Biotin binding suppresses protein internal dynamics; Cooperative binding behavior affects the whole tetramer. | Quasielastic Neutron Scattering (QENS), Molecular Dynamics (MD) simulations | acs.org |

| Engineered Variants (Crystallography & MD) | Reduced flexibility of binding loop and decreased conformational change in high-affinity variants explain increased stability; Ser45 hydrogen bond crucial for dissociation. | X-ray Crystallography, Molecular Dynamics (MD) simulations | portlandpress.comnih.gov |

This table highlights the diverse approaches used to study the biotin-streptavidin interaction and the key insights gained, which are directly applicable to the computational design of ligands and the strategic use of biotinylation reagents like this compound in protein research.

Methodological Considerations and Optimization in Biotin Nhs Ester Utilization

Reaction Condition Parameters and Optimization

The reaction between a Biotin (B1667282) NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com However, this reaction is sensitive to its chemical environment, and several parameters must be optimized for successful conjugation.

The pH of the reaction buffer is one of the most critical factors influencing the efficiency of biotinylation with NHS esters. lumiprobe.comwindows.net The reaction targets primary amino groups (-NH₂), which are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. thermofisher.com The reactivity of these amines is strongly pH-dependent.

At acidic or neutral pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester. lumiprobe.cominterchim.fr As the pH increases into the alkaline range, the amine is deprotonated, becoming a potent nucleophile that can efficiently react with the NHS ester. For this reason, the labeling reaction is typically carried out in buffers with a pH between 7.2 and 9.0. thermofisher.comthermofisher.com Many protocols specify an optimal pH range of 8.3 to 8.5 to maximize the reaction rate. lumiprobe.comwindows.netlumiprobe.com

However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. thermofisher.com In this process, water molecules attack the ester, rendering the biotin reagent inactive. This hydrolysis can significantly reduce the efficiency of the labeling reaction, especially in dilute protein solutions. thermofisher.com The stability of the NHS ester decreases dramatically at higher pH values, as illustrated in the table below.

| pH | Temperature | Half-life of Hydrolysis |

|---|---|---|

| 7.0 | 0°C | 4-5 hours thermofisher.com |

| 8.6 | 4°C | 10 minutes thermofisher.com |

| 9.0 | Room Temperature | A few minutes gbiosciences.com |

Therefore, a compromise is necessary. The pH must be high enough to ensure a sufficient concentration of deprotonated amines for the reaction to proceed but not so high that hydrolysis of the Biotin NHS ester becomes the dominant pathway. The choice of buffer is also crucial; buffers containing primary amines, such as Tris or glycine, are generally avoided as they will compete with the target molecule for reaction with the biotin reagent. thermofisher.comnih.gov Suitable buffers include phosphate, borate, HEPES, or carbonate-bicarbonate systems. thermofisher.com

The solubility of the specific this compound reagent dictates the choice of solvent. Many standard Biotin NHS esters are hydrophobic and have poor solubility in aqueous buffers. thermofisher.comvectorlabs.com These reagents must first be dissolved in a water-miscible, aprotic organic solvent before being added to the aqueous solution of the target molecule. thermofisher.com

The most commonly used organic solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comthermofisher.com It is imperative to use high-quality, amine-free solvents, as impurities can interfere with the conjugation. For instance, DMF can decompose to form dimethylamine, which can react with the NHS ester and reduce labeling efficiency. lumiprobe.comwindows.net

Conversely, sulfo-NHS esters of biotin feature a sulfonate group (SO₃⁻) on the N-hydroxysuccinimide ring. gbiosciences.com This modification significantly increases the water solubility of the reagent, often allowing it to be dissolved directly in the aqueous reaction buffer without the need for an organic co-solvent. gbiosciences.com The negative charge of sulfo-NHS esters also makes them impermeable to cell membranes, which is an advantageous property for specifically labeling cell surface proteins. gbiosciences.com

The temperature at which the biotinylation reaction is performed affects both the rate of the desired conjugation and the rate of the competing hydrolysis. Reactions are typically conducted at temperatures ranging from 4°C to room temperature (approx. 20-25°C). thermofisher.comthermofisher.com

Room Temperature (20-25°C): Performing the reaction at room temperature leads to faster reaction kinetics, with typical incubation times ranging from 30 minutes to 4 hours. thermofisher.comthermofisher.com

4°C (On Ice): Lowering the temperature to 4°C significantly slows down both the conjugation and hydrolysis reactions. thermofisher.com This extends the half-life of the this compound in the aqueous buffer, which can be advantageous for long incubation periods (e.g., overnight) or when working with delicate proteins. thermofisher.cominterchim.fr For cell surface labeling applications, incubation at 4°C is often preferred to minimize the internalization of the biotin reagent by the cells. thermofisher.comresearchgate.net

The choice of temperature is therefore a balance between reaction speed and reagent stability. For most applications, incubation at room temperature for 1-2 hours or at 4°C for 2-4 hours or overnight provides efficient labeling. thermofisher.comwindows.net

| Parameter | Recommendation |

|---|---|

| pH | 7.2 - 8.5 (Optimal range often cited as 8.3-8.5) thermofisher.comlumiprobe.com |

| Temperature | 4°C to Room Temperature (20-25°C) thermofisher.comthermofisher.com |

| Incubation Time | 30 minutes - 4 hours at Room Temperature; 2 hours - Overnight at 4°C thermofisher.comthermofisher.cominterchim.fr |

| Recommended Buffers | Phosphate, Bicarbonate/Carbonate, Borate, HEPES thermofisher.com |

| Buffers to Avoid | Tris, Glycine (contain primary amines) thermofisher.comnih.gov |

| Solvents (for non-sulfonated esters) | High-purity DMSO or DMF lumiprobe.comthermofisher.com |

Controlling Labeling Stoichiometry and Efficiency

The stoichiometry of biotinylation—the average number of biotin molecules conjugated to each target molecule—is a critical parameter that often requires careful control. Insufficient labeling can lead to low detection signals, while excessive labeling can potentially compromise the biological activity of the protein or cause aggregation. windows.net

The most direct method for controlling the extent of biotinylation is to adjust the molar ratio of the this compound to the target molecule in the reaction mixture. thermofisher.comthermofisher.com A higher molar excess of the biotin reagent will generally result in a higher degree of labeling. moleculardevices.com However, the relationship is not always linear and must be determined empirically for each specific protein and set of reaction conditions. moleculardevices.com

The concentration of the target protein is a key consideration. Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions. thermofisher.com This is because the rate of the bimolecular labeling reaction decreases at lower concentrations, while the rate of the competing hydrolysis reaction (which is pseudo-first order in water) remains constant, thus becoming more competitive. thermofisher.com

| Protein Concentration | Suggested Molar Excess (Biotin:Protein) |

|---|---|

| 10 mg/mL | ≥ 12-fold thermofisher.com |

| 2 mg/mL | ≥ 20-fold thermofisher.com |

For initial optimization experiments, a range of molar ratios should be tested. For antibodies, starting ratios of 5:1, 10:1, 20:1, and 40:1 (biotin:antibody) can provide a good indication of the labeling response. moleculardevices.com The final degree of biotinylation can then be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

A significant challenge in using amine-reactive chemistry like Biotin NHS esters is the potential for heterogeneous labeling. Most proteins contain multiple lysine residues in addition to their N-terminal amine, and these sites can exhibit different solvent accessibility and reactivity. gbiosciences.com This often results in a product that is a population of molecules with a distribution of biotin labels attached at various sites.

While achieving perfectly homogeneous labeling with this chemical method is difficult, several strategies can be employed to minimize the breadth of this distribution:

Rigorous Molar Ratio Control: As discussed, carefully titrating the molar ratio of the this compound is the primary strategy. Using the lowest effective molar ratio that provides a sufficient signal can favor the modification of the most reactive and accessible amine groups, potentially leading to a more consistent product.

Controlled Reaction Time: Limiting the reaction time can also help. Shorter incubations may allow for the modification of high-reactivity sites while minimizing the labeling of less reactive ones.

Protein Concentration: Maintaining a consistent and relatively high protein concentration (>1-2 mg/mL) can improve the reproducibility of the labeling reaction by favoring the bimolecular conjugation over hydrolysis. thermofisher.comnih.gov

Purification: After the reaction, robust purification methods such as size-exclusion or affinity chromatography are essential to remove not only the excess, unreacted biotin reagent but also potentially aggregated or overly modified protein species.

By systematically optimizing the reaction pH, solvent, temperature, and molar ratios, researchers can effectively control the biotinylation process to achieve reproducible and functionally reliable results.

Comparative Analysis with Alternative Biotinylation Reagents and Methods

The selection of an appropriate biotinylation strategy is paramount for the success of downstream applications. While Biotin NHS esters are widely utilized, a comparative understanding of alternative reagents and methods is crucial for optimizing experimental outcomes. This section provides a comparative analysis of chemical versus enzymatic biotinylation, evaluates other amine-reactive chemistries, and discusses non-amine reactive biotinylation reagents.